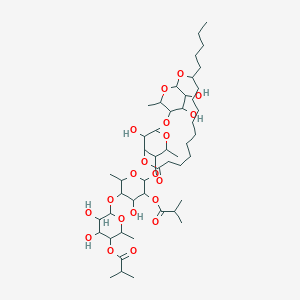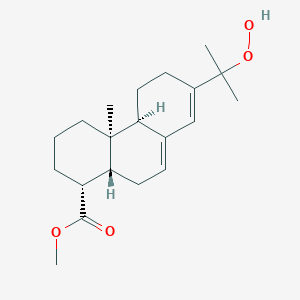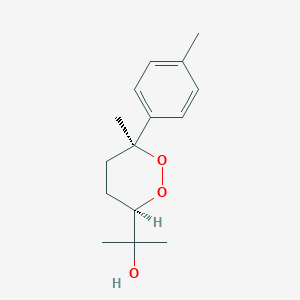
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid, also known as CLA, is a naturally occurring fatty acid found in dairy and meat products. CLA has gained significant attention in the scientific community due to its potential health benefits, including anti-cancer and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid is not fully understood, but it is believed to work through several pathways. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may inhibit the growth and proliferation of cancer cells, as well as promote apoptosis, or programmed cell death. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may also modulate the immune system, reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has been shown to have numerous biochemical and physiological effects, including changes in lipid metabolism, glucose homeostasis, and immune function. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may increase the breakdown of fats in the body, leading to decreased body fat and improved body composition. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may also improve insulin sensitivity and glucose uptake, potentially reducing the risk of diabetes.
Advantages and Limitations for Lab Experiments
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has several advantages for lab experiments, including its availability and ease of synthesis. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid is also relatively stable and can be easily incorporated into experimental protocols. However, 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has limitations, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid, including its potential use as a therapeutic agent for cancer and other chronic diseases. Further research is needed to fully understand the mechanism of action of 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid and its potential side effects. Additionally, research is needed to explore the potential use of 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid in combination with other therapies, such as chemotherapy and radiation therapy.
In conclusion, 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid is a promising compound with potential health benefits, particularly in the areas of cancer prevention and anti-inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 4-chlorobenzaldehyde with malonic acid, followed by a series of reactions to produce 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid. Microbial fermentation involves the use of bacteria to convert linoleic acid, a common fatty acid found in vegetable oils, into 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid.
Scientific Research Applications
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has been the subject of numerous scientific studies, with promising results in various areas of health. Studies have shown that 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid may have anti-cancer properties, particularly in breast, colon, and prostate cancers. 9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid has also been shown to have anti-inflammatory effects, potentially reducing the risk of chronic diseases such as heart disease and diabetes.
properties
CAS RN |
113849-15-3 |
|---|---|
Product Name |
9-(4-Chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid |
Molecular Formula |
C17H21ClO2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
(5E,8Z)-9-(4-chlorophenyl)-7,7-dimethylnona-5,8-dienoic acid |
InChI |
InChI=1S/C17H21ClO2/c1-17(2,12-5-3-4-6-16(19)20)13-11-14-7-9-15(18)10-8-14/h5,7-13H,3-4,6H2,1-2H3,(H,19,20)/b12-5+,13-11- |
InChI Key |
MDCBZIPHGRGTOZ-QHCYUJHFSA-N |
Isomeric SMILES |
CC(C)(/C=C/CCCC(=O)O)/C=C\C1=CC=C(C=C1)Cl |
SMILES |
CC(C)(C=CCCCC(=O)O)C=CC1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)(C=CCCCC(=O)O)C=CC1=CC=C(C=C1)Cl |
synonyms |
9-(4-chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid 9-(4-chlorophenyl)-7,7-dimethyl-5,8-nonadienoic acid, (8Z)-isomer CPDNA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1S,3S,5S,6S,8S,10S,14R,15S,17R,18S,19R,23R)-5,6,17,22-Tetrahydroxy-8,14-bis(hydroxymethyl)-18-methyl-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one](/img/structure/B220651.png)







![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)




